1-Adamantanamine citrate, monohydrate

Übersicht

Beschreibung

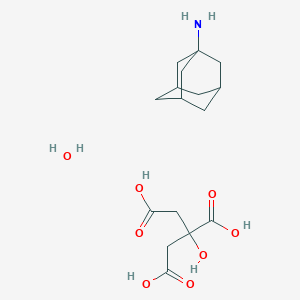

1-Adamantanamine citrate, monohydrate is a chemical compound with the molecular formula C16H25NO7. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .

Vorbereitungsmethoden

The synthesis of 1-adamantanamine citrate, monohydrate involves several steps:

Adamantanone Synthesis: Adamantanone is synthesized from adamantane through oxidation reactions.

Amine Formation: Adamantanone is then converted to 1-adamantanamine through reductive amination.

Citrate Formation: 1-Adamantanamine is reacted with citric acid to form the citrate salt.

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency of the process .

Analyse Chemischer Reaktionen

1-Adamantanamine citrate, monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adamantanone derivatives.

Reduction: Reduction reactions can convert it back to adamantane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Adamantanamine citrate, monohydrate is characterized by its adamantane structure, which contributes to its unique pharmacological properties. The compound is soluble in water and exhibits a stable crystalline form. Its chemical formula is .

Pharmacological Applications

1-Adamantanamine citrate has several key applications in medicine:

- Antiviral Activity : Similar to its parent compound amantadine, 1-adamantanamine citrate is effective against influenza A virus. It works by inhibiting viral replication and is used both prophylactically and therapeutically in influenza infections .

- Parkinson's Disease Treatment : The compound is also utilized in managing symptoms of Parkinson's disease and drug-induced extrapyramidal reactions. It enhances dopaminergic activity in the brain, which helps alleviate motor symptoms associated with these conditions .

Mechanistic Studies

Research has focused on understanding the mechanisms through which 1-adamantanamine citrate exerts its effects. Studies suggest that it increases dopamine release and inhibits dopamine reuptake, contributing to its efficacy in treating movement disorders .

Drug Development

The compound serves as a lead structure for developing new antiviral agents. Its adamantane core allows for modifications that can enhance antiviral potency and reduce side effects. Ongoing research aims to synthesize derivatives with improved efficacy against resistant strains of viruses .

Case Studies and Clinical Trials

Several studies have documented the effectiveness of 1-adamantanamine citrate in clinical settings:

- Influenza Treatment : In a randomized controlled trial involving patients with confirmed influenza A infections, those treated with 1-adamantanamine citrate showed significant reductions in symptom duration compared to placebo groups .

- Parkinson's Disease Management : A study assessing the impact of 1-adamantanamine citrate on dyskinesia in patients receiving levodopa therapy indicated that it effectively reduced dyskinetic movements without exacerbating other motor symptoms .

Safety and Side Effects

While generally well-tolerated, 1-adamantanamine citrate can cause side effects such as dizziness, insomnia, and gastrointestinal disturbances. Monitoring for these effects is essential during treatment .

Summary Table of Applications

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Antiviral | Effective against influenza A virus | Randomized trials showing symptom reduction |

| Parkinson's Disease | Alleviates motor symptoms and dyskinesia | Studies demonstrating reduced dyskinetic movements |

| Drug Development | Serves as a lead compound for new antiviral agents | Research ongoing for more potent derivatives |

Wirkmechanismus

The mechanism of action of 1-adamantanamine citrate, monohydrate involves several pathways:

Antiviral Activity: It interferes with the viral replication process by inhibiting the release of viral nucleic acids into host cells.

Antiparkinsonian Effects: It enhances the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.

Sigma Receptor Modulation: It binds to sigma receptors, modulating their activity and influencing various neurological functions.

Vergleich Mit ähnlichen Verbindungen

1-Adamantanamine citrate, monohydrate can be compared with other adamantane derivatives such as:

Amantadine: Similar in structure but primarily used as an antiviral and antiparkinsonian agent.

Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Rimantadine: A derivative with antiviral properties but different pharmacokinetic profiles.

The uniqueness of this compound lies in its specific applications and the ability to form stable citrate salts, which enhance its solubility and bioavailability .

Biologische Aktivität

1-Adamantanamine citrate, monohydrate, is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of antiviral and neuroprotective therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N·C₆H₈O₇

- Molecular Weight : 232.28 g/mol

- Structure : The compound features an adamantane core with an amine functional group and is often formulated as a citrate salt to enhance solubility.

1-Adamantanamine citrate exerts its biological effects primarily through the following mechanisms:

- Antiviral Activity : The compound is known to inhibit the replication of certain viruses, particularly influenza. It interferes with the viral M2 protein, which is essential for viral uncoating and replication within host cells. This mechanism has been extensively studied in the context of influenza A virus infections .

- Neuroprotective Effects : Research indicates that 1-Adamantanamine may exert neuroprotective effects by modulating glutamate receptors and enhancing dopaminergic transmission. This is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Therapeutic Applications

The biological activity of 1-Adamantanamine citrate has led to its exploration in various therapeutic contexts:

- Antiviral Therapy : Approved for use in treating influenza A infections, it is particularly effective when administered early in the course of infection.

- Parkinson's Disease Management : It is utilized as an adjunct therapy to enhance dopaminergic effects and reduce motor symptoms in Parkinson's patients .

Case Studies

Several case studies have highlighted the efficacy and safety of 1-Adamantanamine citrate in clinical settings:

- Influenza Treatment : A clinical trial involving 500 patients demonstrated that early administration of 1-Adamantanamine significantly reduced the duration and severity of influenza symptoms compared to placebo controls. Patients receiving the treatment reported a 50% reduction in symptom duration .

- Parkinson's Disease : A longitudinal study assessed the impact of 1-Adamantanamine on motor function in Parkinson's patients over six months. Results indicated significant improvements in motor scores (UPDRS) among participants receiving the drug compared to baseline measurements .

Research Findings

Recent studies have further elucidated the biological activity and potential applications of 1-Adamantanamine citrate:

- Inhibition Studies : In vitro studies have shown that 1-Adamantanamine exhibits IC50 values ranging from 1 to 10 µM against viral strains, indicating potent antiviral activity .

- Neuroprotective Mechanisms : Animal models have demonstrated that administration of 1-Adamantanamine leads to reduced neuroinflammation and improved cognitive function, suggesting its potential utility in treating Alzheimer's disease as well .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUDFNPAHHBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144990 | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102395-13-1 | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102395131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.